molecular formula C24H19BrN4O2 B2642254 (5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-bromophenyl)methanone CAS No. 330662-87-8

(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-bromophenyl)methanone

Cat. No.: B2642254
CAS No.: 330662-87-8
M. Wt: 475.346
InChI Key: SAFWHCKQDVCNDQ-UHFFFAOYSA-N
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Description

The compound (5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-bromophenyl)methanone is a complex organic molecule that combines several functional groups, including benzimidazole, methoxyphenyl, pyrazole, and bromophenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions to form the benzimidazole ring.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone or β-keto ester.

    Coupling Reactions: The benzimidazole and pyrazole intermediates are then coupled using a suitable linker, often involving a carbonyl group, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of multi-functional organic molecules.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural motifs are common in many bioactive molecules, making it a candidate for developing new drugs.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer, due to its ability to interact with biological targets.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism by which (5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-bromophenyl)methanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the application. The compound’s various functional groups allow it to engage in multiple types of interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
  • (4-methoxyphenyl)-1H-pyrazole
  • (4-bromophenyl)methanone

Uniqueness

Compared to these similar compounds, (5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(4-bromophenyl)methanone is unique due to its combination of multiple functional groups in a single molecule

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN4O2/c1-31-18-12-8-15(9-13-18)21-14-22(23-26-19-4-2-3-5-20(19)27-23)29(28-21)24(30)16-6-10-17(25)11-7-16/h2-13,22H,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFWHCKQDVCNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=NC4=CC=CC=C4N3)C(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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